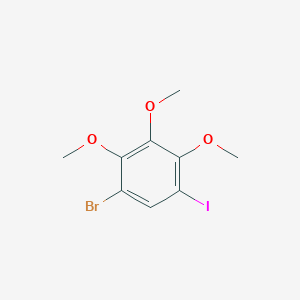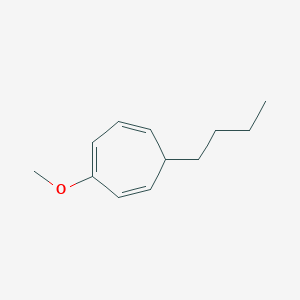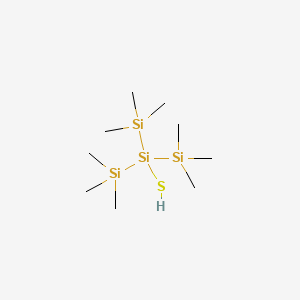
1-Bromo-5-iodo-2,3,4-trimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-5-iodo-2,3,4-trimethoxybenzene is an organic compound characterized by the presence of bromine, iodine, and three methoxy groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-5-iodo-2,3,4-trimethoxybenzene can be synthesized through a multi-step process involving the bromination and iodination of 2,3,4-trimethoxybenzene. The typical synthetic route includes:
Bromination: 2,3,4-trimethoxybenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 1-position.
Iodination: The brominated product is then subjected to iodination using iodine and a suitable oxidizing agent like nitric acid to introduce the iodine atom at the 5-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-5-iodo-2,3,4-trimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of derivatives with different substituents replacing bromine or iodine.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of dehalogenated benzene derivatives.
Aplicaciones Científicas De Investigación
1-Bromo-5-iodo-2,3,4-trimethoxybenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-Bromo-5-iodo-2,3,4-trimethoxybenzene exerts its effects depends on the specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of bromine and iodine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in molecular studies.
Similar Compounds:
- 1-Bromo-2,3,4-trimethoxybenzene
- 1-Iodo-2,3,4-trimethoxybenzene
- 1-Bromo-5-chloro-2,3,4-trimethoxybenzene
Comparison: this compound is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and properties compared to compounds with only one halogen. This dual-halogenation can enhance its utility in specific synthetic and research applications, providing a broader range of chemical transformations and interactions.
Propiedades
| 174518-83-3 | |
Fórmula molecular |
C9H10BrIO3 |
Peso molecular |
372.98 g/mol |
Nombre IUPAC |
1-bromo-5-iodo-2,3,4-trimethoxybenzene |
InChI |
InChI=1S/C9H10BrIO3/c1-12-7-5(10)4-6(11)8(13-2)9(7)14-3/h4H,1-3H3 |
Clave InChI |
JIOWZHSIGCLLGT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1Br)I)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-{[4-(Dimethylamino)phenyl]azanediyl}dibenzonitrile](/img/no-structure.png)


![2-[4-(1-Bromo-2-methylprop-1-en-1-yl)phenoxy]ethan-1-ol](/img/structure/B14274819.png)

